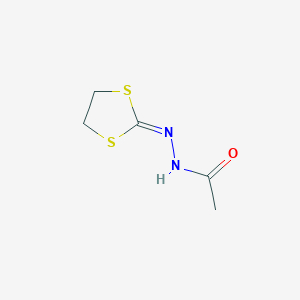
2-Acetoylhydrazono-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoylhydrazono-1,3-dithiolane is a chemical compound that has been widely researched for its potential applications in the field of medicine and biochemistry. It is a hydrazine derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-Acetoylhydrazono-1,3-dithiolane is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of reactive oxygen species and the activation of antioxidant enzymes. It has also been proposed that the compound may act as a chelating agent for heavy metals, thereby reducing their toxicity.
Biochemical and Physiological Effects:
2-Acetoylhydrazono-1,3-dithiolane has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetoylhydrazono-1,3-dithiolane in lab experiments is its low toxicity. It has also been shown to be stable under various conditions and can be easily synthesized. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Acetoylhydrazono-1,3-dithiolane. One potential direction is the investigation of its use as a potential therapeutic agent for various diseases such as cancer and inflammation. Another direction is the exploration of its potential as a chelating agent for heavy metals. Further research is also needed to fully understand the mechanism of action and physiological effects of the compound. Additionally, the development of more efficient synthesis methods and the investigation of its potential use as a precursor for the synthesis of other compounds are also potential future directions.
Méthodes De Synthèse
The synthesis of 2-Acetoylhydrazono-1,3-dithiolane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-acetylthiazolidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-acetylthiazolidine with thiosemicarbazide in the presence of hydrochloric acid. The resulting compound can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
2-Acetoylhydrazono-1,3-dithiolane has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been investigated for its potential use as a chelating agent for heavy metals and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
144602-00-6 |
|---|---|
Nom du produit |
2-Acetoylhydrazono-1,3-dithiolane |
Formule moléculaire |
C5H8N2OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
N-(1,3-dithiolan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C5H8N2OS2/c1-4(8)6-7-5-9-2-3-10-5/h2-3H2,1H3,(H,6,8) |
Clé InChI |
BJDCCIJUSZCVQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NN=C1SCCS1 |
SMILES canonique |
CC(=O)NN=C1SCCS1 |
Autres numéros CAS |
144602-00-6 |
Synonymes |
2-acetoylhydrazono-1,3-dithiolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



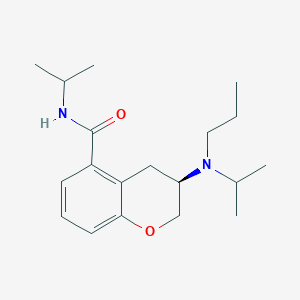
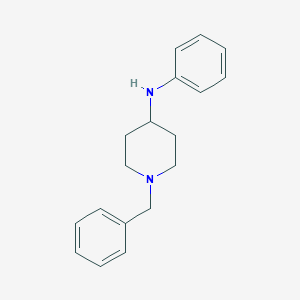
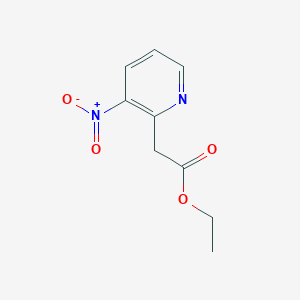
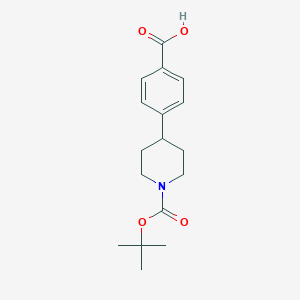
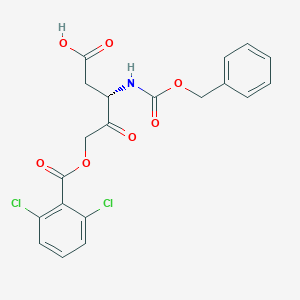
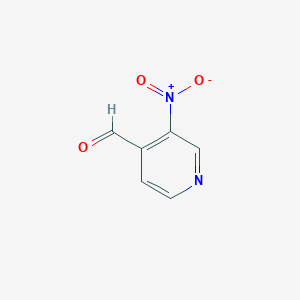
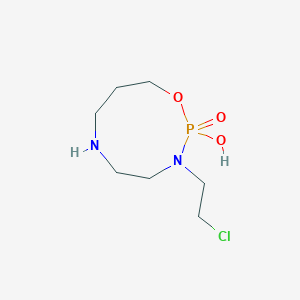
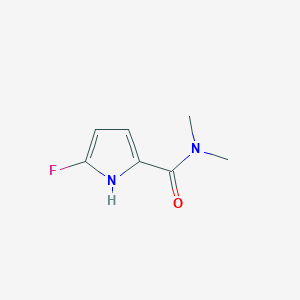
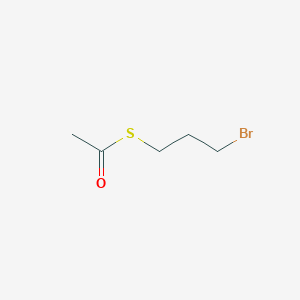
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)
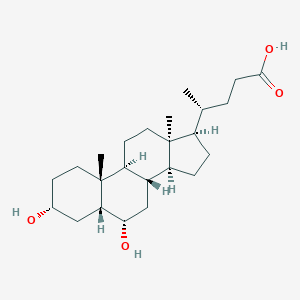
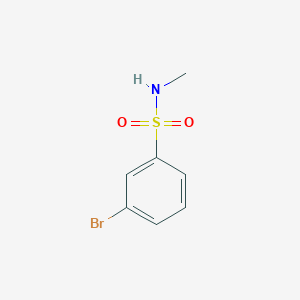
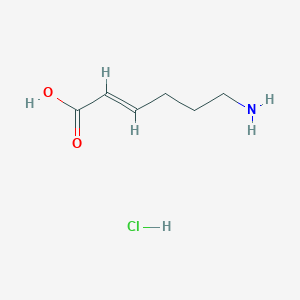
![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)